molecular formula C6H4ClNO2 B3022118 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde CAS No. 614732-03-5

5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B3022118
CAS No.: 614732-03-5
M. Wt: 157.55 g/mol
InChI Key: CTQHRVWXTUEGTC-UHFFFAOYSA-N
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Description

5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde: is a heterocyclic compound with the molecular formula C₆H₄ClNO₂ and a molecular weight of 157.55 g/mol . It is a derivative of pyridine and is characterized by the presence of a chloro group at the 5-position, an oxo group at the 2-position, and a carbaldehyde group at the 3-position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Mechanism of Action

Mode of Action

The exact mode of action of 5-Chloro-2-hydroxynicotinaldehyde is not well-understood. As a derivative of nicotinaldehyde, it may interact with its targets through similar mechanisms. For instance, it could potentially form oximes or hydrazones through reactions with hydroxylamine or hydrazine . These reactions are essentially irreversible as the adduct dehydrates

Result of Action

Given its potential to form oximes or hydrazones , it may induce changes in target molecules that alter their function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves the reaction of 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione with active methylene nitriles . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. The compound is typically purified using methods such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
  • 2-Oxo-1,2-dihydropyridine-3-methanol
  • 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Comparison:

Biological Activity

5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (C6_6H4_4ClNO2_2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C6_6H4_4ClNO2_2
  • Molecular Weight : 157.55 g/mol
  • InChI : InChI=1S/C6H4ClNO2/c7-5-1-4(3-9)6(10)8-2/h1-3H,(H,10,8)

Biological Activities

This compound exhibits a range of biological activities, including:

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds, including 5-chloro derivatives, possess significant antibacterial and antifungal properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents.

Antiviral Activity

The compound's ability to inhibit viral replication has been noted in several studies focusing on heterocyclic derivatives. For instance, compounds with similar structures have shown promise against viruses such as HSV and rotavirus. The introduction of chloro and other substituents has been associated with enhanced antiviral properties .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial survival and viral replication. For example, it has been suggested that related compounds can inhibit dihydroorotase and DNA gyrase enzymes in bacteria.
  • Molecular Interactions : The presence of the chloro group and carbonyl functionalities allows for strong interactions with biomolecules, potentially disrupting essential biological processes.

Case Studies

Several studies have explored the synthesis and biological evaluation of related compounds:

StudyCompoundActivityFindings
Quinoline DerivativesAntimalarialIC50 values between 0.014–5.87 μg/mL against P. falciparum
β-Amino Acid DerivativesAntiviralHigh activity against HSV and rotavirus strains
Dihydropyridine DerivativesAntibacterialSignificant inhibition of various bacterial strains

Properties

IUPAC Name

5-chloro-2-oxo-1H-pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-3H,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQHRVWXTUEGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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